
Massarilactone H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-4499 is a butenolide.
Aplicaciones Científicas De Investigación
1. Identification and Characterization
Massarilactone H has been identified and characterized in various studies. For example, Zhang et al. (2012) isolated this compound from the marine-derived fungus Phoma herbarum, and its structure was elucidated using spectroscopic methods including 2D NMR techniques. This study highlighted the compound's neuraminidase inhibitory activity, indicating its potential in biomedical applications (Zhang et al., 2012).
2. Phytotoxic Effects
Cimmino et al. (2020) reported on the phytotoxic effects of this compound. Their research focused on a strain of Kalmusia variispora associated with grapevine trunk diseases in Iran, finding that this compound exhibited phytotoxic activity on Vitis vinifera L. This study suggests that compounds like this compound could play a role in plant-pathogen interactions (Cimmino et al., 2020).
3. Antimicrobial Properties
In the context of antimicrobial research, Teponno et al. (2017) identified this compound as a major component in extracts from the endophytic fungus Dendrothyrium variisporum. These extracts showed significant antimicrobial activity, pointing to the potential use of this compound in developing new antimicrobial agents (Teponno et al., 2017).
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one |
InChI |
InChI=1S/C11H12O5/c1-3-4-6-8(12)9(13)7-10(16-6)5(2)15-11(7)14/h3-4,6,8-9,12-13H,2H2,1H3/b4-3+ |
Clave InChI |
ZVRUDYNVKYYNCW-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C1C(C(C2=C(O1)C(=C)OC2=O)O)O |
SMILES |
CC=CC1C(C(C2=C(O1)C(=C)OC2=O)O)O |
SMILES canónico |
CC=CC1C(C(C2=C(O1)C(=C)OC2=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



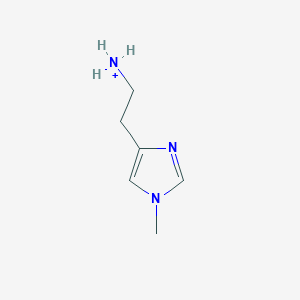

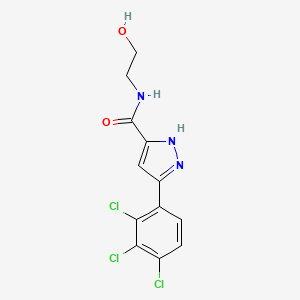
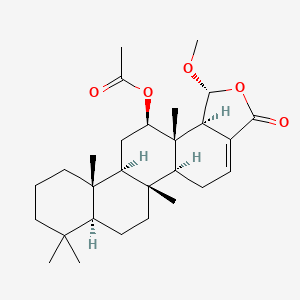
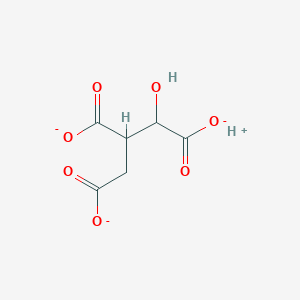
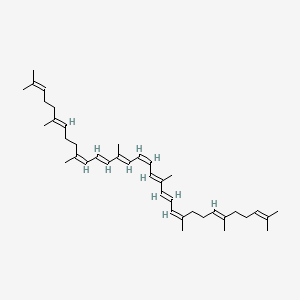
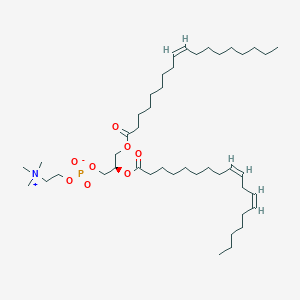
![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
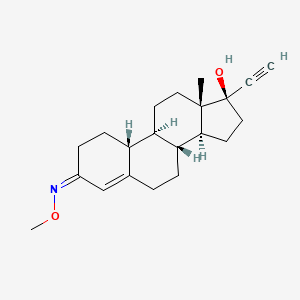

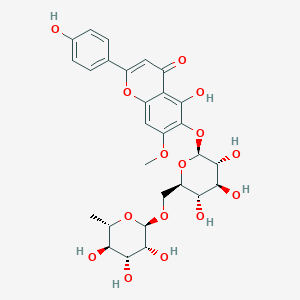
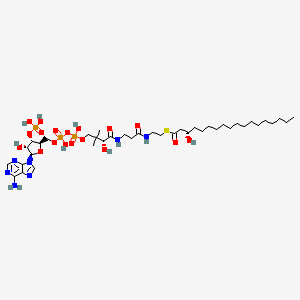
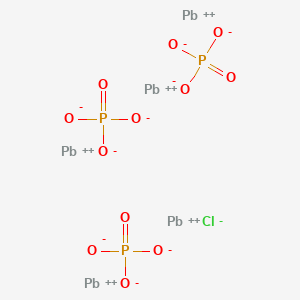
![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25R,27Z,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1263726.png)